molecular formula C10H11N B6187517 (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline CAS No. 2639390-26-2

(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline

Cat. No. B6187517
CAS RN: 2639390-26-2
M. Wt: 145.2
InChI Key:
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Description

(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a heterocyclic compound containing an aziridine ring and an isoquinoline ring. It is a highly versatile and valuable compound in the field of organic chemistry due to its wide range of applications in pharmaceuticals, agrochemicals, and food additives. It has been used in various scientific research and lab experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active compounds, including anticancer agents, anti-inflammatory agents, and antibiotics. It has also been used in the synthesis of various polymers and other materials with unique properties. Furthermore, it has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.

Mechanism of Action

The mechanism of action of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is not yet fully understood. However, it is believed to involve the formation of a complex between the aziridine ring and the isoquinoline ring. This complex is believed to be involved in the formation of various active compounds, such as the anticancer agents, anti-inflammatory agents, and antibiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to be involved in the formation of various active compounds, such as the anticancer agents, anti-inflammatory agents, and antibiotics. Additionally, it is believed to be involved in the formation of various polymers and other materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline in lab experiments include its ease of synthesis, its versatility, and its wide range of applications. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.

Future Directions

The future directions of research into (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications in pharmaceuticals, agrochemicals, and food additives is needed. Furthermore, research into its potential use in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles, is also needed. Finally, research into its potential use as a starting material for the synthesis of various polymers and other materials with unique properties is also needed.

Synthesis Methods

The synthesis of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is usually carried out using a two-step process. The first step involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine. The second step involves the reaction of the imine with an organolithium reagent to form the desired aziridine ring. The reaction is usually carried out in an inert atmosphere such as nitrogen or argon, and the reaction temperature is usually kept at -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves the formation of an aziridine ring and the subsequent cyclization to form the isoquinoline ring system.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "ethanol", "sulfuric acid", "sodium hydroxide", "chloroform", "hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 2-(1-ethoxycarbonyl-2-phenylethylidene)indan-1-one", "Step 3: Cyclization of 2-(1-ethoxycarbonyl-2-phenylethylidene)indan-1-one with sulfuric acid to form (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with chloroform", "Step 5: Purification of the product by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol", "Step 6: Reduction of the nitro group to an amine group using hydrogen gas in the presence of palladium on carbon catalyst to obtain the final product" ] }

CAS RN

2639390-26-2

Molecular Formula

C10H11N

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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